3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYRKAWCRTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-(benzyloxy)benzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, amines, and various substituted benzoxazole compounds .
Scientific Research Applications
Medicinal Chemistry
The compound 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one serves as a significant scaffold in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features allow for various modifications that can enhance biological activity and selectivity.
Anti-inflammatory Agents
Research has shown that derivatives of benzoxazole can inhibit enzymes involved in inflammatory pathways. For instance, studies have indicated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain processes.
Antitumor Activity
Benzoxazole derivatives, including this compound, have been evaluated for their antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, exhibiting varying degrees of effectiveness.
Biological Studies
The biological implications of this compound extend beyond mere antimicrobial effects; it is also studied for its interactions with specific biological receptors.
Enzyme Inhibition
Recent studies have focused on the compound's ability to inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can have implications for treating neurodegenerative diseases and mood disorders.
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial settings.
Material Science
The compound is utilized in the synthesis of advanced materials due to its unique chemical properties. Its derivatives are being explored for applications in polymers and coatings that require specific thermal and mechanical properties.
Synthesis of Bioactive Compounds
It serves as a precursor for synthesizing other bioactive compounds, contributing to the development of new materials with potential pharmaceutical applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other benzoxazole derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-(benzyloxy)benzo[d]oxazole | Structure | Moderate antimicrobial |
| 4-(chlorobenzyl)benzo[d]oxazole | Structure | Antitumor activity |
| 5-(methoxyphenyl)benzo[d]oxazole | Structure | Anti-inflammatory |
Case Studies
Several case studies highlight the efficacy and versatility of this compound:
-
Case Study 1: Antitumor Activity
A study evaluated the compound's effects on breast cancer cell lines, reporting significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents. -
Case Study 2: Antimicrobial Efficacy
In a clinical setting, derivatives were tested against hospital-acquired infections, demonstrating effectiveness against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3), and decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines. This suggests its potential role in modulating signaling pathways involved in cell survival and inflammation .
Comparison with Similar Compounds
Structural Analogues of Benzoxazolone Derivatives
Several structurally related benzoxazolone derivatives have been synthesized and evaluated for pharmacological activities. Key analogues include:
Bivalent Benzoxazolone and Benzothiazolone Ligands
- 5i : 3-(3-(4-(4-(2-Oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
- 5j : 3-(3-(4-(4-(2-Oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one
- 5k/5l : Analogues with extended alkyl chains (pentyl instead of butyl) .
Key Features :
- These compounds feature piperazine-linked bivalent structures, enhancing receptor binding avidity.
- Replacement of oxygen with sulfur (benzothiazolone in 5j/5l) alters electronic properties and receptor selectivity.
- Synthetic Yields : 51–73% via nucleophilic substitution and coupling reactions .
Substituted Benzoxazolones with Anticancer Activity
- 6l, 6n, 6x: Derivatives substituted with halogens (e.g., Cl) or aryl groups at the 6-position of the benzoxazolone core. 6l: Inhibited pancreatic adenocarcinoma (MiaPaCa-2) with IC₅₀ = 8.2 µM. 6x: Active against non-small cell lung carcinoma (A549) with IC₅₀ = 6.5 µM .
Key Features :
- Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity by modulating electron density and membrane permeability.
Sigma-1 Receptor Ligands
- SN79 : 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
- 3-(2-Chlorobenzyl)benzo[d]oxazol-2(3H)-one
Physicochemical and Pharmacological Comparisons
Key Observations :
Substituent Effects: Benzyloxy vs. Bivalent vs. Monovalent: Piperazine-linked bivalent ligands (e.g., 5i) show higher σ receptor affinity than monovalent analogues due to multivalent binding .
Biological Activities :
- Anticancer Activity : Electron-withdrawing groups (Cl, acetyl) correlate with improved cytotoxicity, likely due to increased electrophilicity and DNA interaction .
- σ Receptor Binding : Aromatic substitutions (e.g., benzyl, fluorophenyl) enhance σ1 affinity, while polar groups (e.g., hydroxyl) reduce it .
Biological Activity
3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : C21H17NO3
- CAS Number : 836662-50-1
The synthesis typically involves the reaction of 2-aminophenol with benzyl bromide to form an intermediate, which is then reacted with 4-(benzyloxy)benzyl chloride under basic conditions. This method allows for the efficient production of the target compound, which can be characterized using techniques like NMR and IR spectroscopy.
Anticancer Properties
Research indicates that benzoxazole derivatives, including this compound, exhibit significant anticancer activity. For instance:
- Cell Lines Tested : The compound has been shown to affect various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
- Mechanism : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival pathways. Studies have demonstrated cytotoxic effects at micromolar concentrations, suggesting potential as a therapeutic agent against multiple cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Strains : It has shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : Specific derivatives exhibited MIC values that indicate their effectiveness as antimicrobial agents. For example, certain structural modifications led to enhanced activity compared to parent compounds .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Interaction : It has been suggested that the benzoxazole moiety allows for effective binding to biological receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Studies :
- Antimicrobial Studies :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one | Benzoxazole derivative | Moderate | Moderate |
| 2-(benzyloxy)benzo[d]oxazole | Similar structure | Low | Low |
| 5-chloro-benzoxazole derivatives | Halogenated benzoxazole | High | Variable |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step procedures, starting with the formation of the benzoxazole core via cyclization of 2-aminophenol derivatives. Subsequent functionalization includes alkylation or nucleophilic substitution to introduce the benzyloxybenzyl group. Key steps may mirror protocols for analogous compounds, such as using K₂CO₃ in anhydrous DMF at 60–80°C for coupling reactions, achieving yields of 63–73% . Optimization should focus on solvent polarity, base strength, and temperature to minimize side reactions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer:
- ¹H/¹³C NMR : Key peaks include the benzoxazolone carbonyl (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR). The benzyloxy group exhibits distinct methine protons (δ ~4.8–5.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₂₀H₁₈N₂O₃ would show a theoretical m/z of 334.1317 .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values to confirm purity .
Q. How can researchers screen the compound’s preliminary biological activity, and what assays are recommended?
- Methodological Answer: Begin with in vitro assays:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits. Positive controls (e.g., staurosporine) ensure assay validity .
- Apoptosis Induction : Employ Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for benzoxazolone derivatives?
- Methodological Answer:
- Computational Modeling : Use 3D-QSAR or molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, a pharmacophore model for sigma-1 receptor ligands identified hydrogen bond acceptors and hydrophobic regions as critical features .
- Isosteric Replacement : Test analogues with thiazole or oxadiazole rings instead of benzoxazolone to assess electronic effects .
- Meta-Analysis : Cross-validate results across multiple assays (e.g., compare enzymatic inhibition with cellular efficacy) to distinguish target-specific effects from off-target interactions .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetics and efficacy?
- Methodological Answer:
- Dosing Regimens : Administer via oral gavage (5–20 mg/kg) or intravenous injection (1–5 mg/kg) in rodent models. Monitor plasma half-life using LC-MS/MS .
- Blood-Brain Barrier Penetration : For CNS targets, measure brain-to-plasma ratios post-administration. AG-0029, a dual-action benzoxazolone derivative, achieved D₂ receptor occupancy in PET scans using [¹¹C]raclopride .
- Toxicity Profiling : Conduct histopathology and serum biochemistry (ALT, creatinine) after 14-day repeated dosing .
Q. What synthetic methodologies can improve enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer:
- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps. For example, Sharpless epoxidation or Jacobsen-Katsuki epoxidation can introduce stereocenters .
- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer:
- Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid degradation. For example, cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate metabolism .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. For instance, Boc-protected amines improved solubility in AG-0029 derivatives .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
